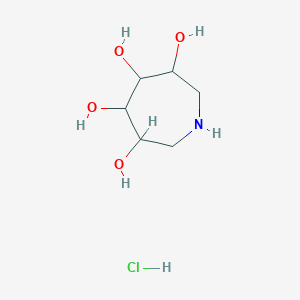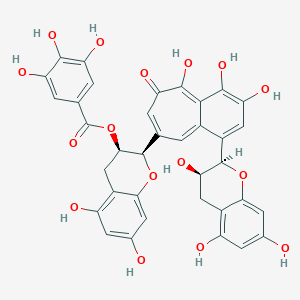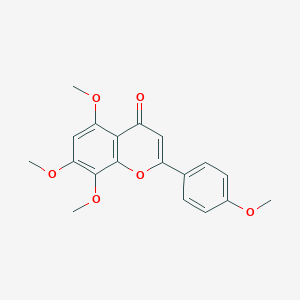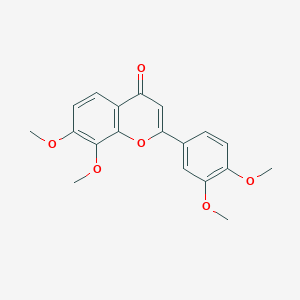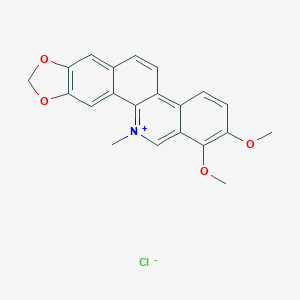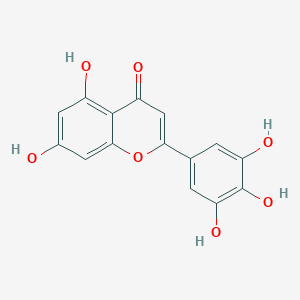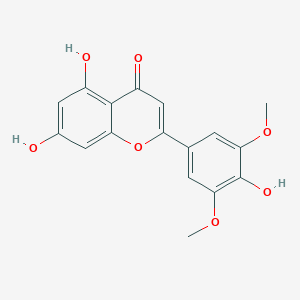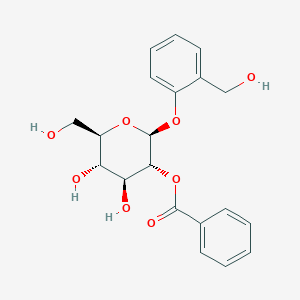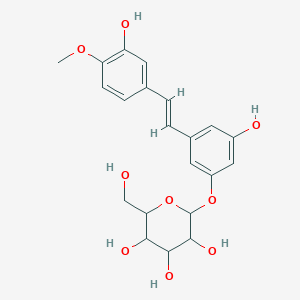
7,3',4'-Trimethoxyisoflavone
Overview
Description
7,3’,4’-Trimethoxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and its role in various biochemical pathways.
Mechanism of Action
Target of Action
7,3’,4’-Trimethoxyisoflavone, also known as Cabreuvin, is an isoflavone that has been shown to have antibacterial activity . It was found to inhibit the growth of Cronobacter spp. , a genus of gram-negative bacteria, and methicillin-resistant Staphylococcus aureus (MRSA) .
Mode of Action
It has been shown to inhibit the growth of certain bacteria, suggesting that it may interact with bacterial proteins or enzymes that are essential for bacterial growth and survival .
Biochemical Pathways
Its antibacterial activity suggests that it may interfere with the biochemical pathways that are essential for bacterial growth and survival .
Result of Action
7,3’,4’-Trimethoxyisoflavone has been shown to have antibacterial activity, inhibiting the growth of certain bacteria . This suggests that it may have potential therapeutic applications in the treatment of bacterial infections.
Biochemical Analysis
Biochemical Properties
7,3’,4’-Trimethoxyisoflavone is known to interact with various enzymes, proteins, and other biomolecules . It has been reported to have antimicrobial activities against a wide range of bacteria and fungi, and also exhibits antioxidant effects .
Cellular Effects
The effects of 7,3’,4’-Trimethoxyisoflavone on cells are diverse. For instance, it has been found to inhibit α-melanocyte-stimulating hormone-induced melanin production in B16F10 cells . It also has an anti-proliferative effect against EGF receptor-positive skin cancer .
Molecular Mechanism
7,3’,4’-Trimethoxyisoflavone exerts its effects at the molecular level through various mechanisms. It has been found to inhibit α-MSH-induced tyrosinase, tyrosinase-related protein-1 (TYRP-1), and tyrosinase-related protein-2 (TYRP-2) expressions through the inhibition of Microphthalmia-associated transcription factor (MITF) expression and cAMP response element-binding (CREB) phosphorylation .
Temporal Effects in Laboratory Settings
It has been observed to strongly suppress the incidence, multiplicity, and volume of UVB-induced mouse skin tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,3’,4’-Trimethoxyisoflavone typically involves the methylation of 7,3’,4’-trihydroxyisoflavone. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent like acetone or dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of 7,3’,4’-Trimethoxyisoflavone may involve the extraction of precursor compounds from plant sources followed by chemical modification. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable and environmentally friendly.
Types of Reactions:
Oxidation: 7,3’,4’-Trimethoxyisoflavone can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Substitution: Various substitution reactions can occur, particularly at the methoxy groups, leading to the formation of hydroxylated or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Hydroxylated or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating enzyme activities and cellular pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties. It has shown potential in inhibiting the growth of certain bacteria and fungi.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
7,3’,4’-Trihydroxyisoflavone: A precursor to 7,3’,4’-Trimethoxyisoflavone, known for its antioxidant and anti-inflammatory properties.
4’,6,7-Trimethoxyisoflavone: Another isoflavone with antibacterial activity against various pathogens.
Daidzein: A well-known isoflavone found in soybeans, with estrogenic and anticancer properties.
Uniqueness: 7,3’,4’-Trimethoxyisoflavone is unique due to its specific methylation pattern, which influences its solubility, stability, and biological activity. The presence of methoxy groups enhances its ability to interact with hydrophobic sites in proteins and membranes, potentially leading to more potent biological effects compared to its hydroxylated counterparts.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWLNMIPRJLYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167311 | |
| Record name | 3',4',7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cabreuvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1621-61-0 | |
| Record name | 3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1621-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',7-Trimethoxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4',7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cabreuvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
| Record name | Cabreuvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


